Journal Name:Small Science
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Molecular Layer Deposition (MLD) of a Blocked Mercapto Silane on Precipitated Silica
Small Science ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1055/s-0043-1761310
Chemically modified silica is widely used as a reinforcing filler in elastomers. The modification is generally done in situ while preparing the rubber. However, in order to increase the efficiency and facilitate the mixing process, the silica can be pre-treated by a 2-step molecular layer deposition. The precursors for the modification are 3-mercaptopropyl-triethoxysilane (MPTES) and octanoyl chloride (OC) to react with MPTES and form a blocked silane. The precipitated silica nanofiller was successfully treated with MPTES and showed a self-limiting behavior: saturation occurred at 2.7%. Furthermore, DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) analysis confirmed the successful deposition of MPTES on the silica surface by showing the -SH peak that appeared after the reaction of MPTES and silica. In the second step, OC was introduced to form a thioester on the surface of the MPTES-treated silica, controlling the reactivity of the mercapto group from MPTES by blocking it to prevent a negative influence on the processing behavior of the rubber. Thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy, and X-ray photoelectron spectroscopy (XPS) analytical results confirmed the deposition of the blocked mercapto silane on the silica. TGA results demonstrated the self-limiting behavior of OC, and DRIFTS and XPS proved the thioester formation. A thioester peak after the 2nd reaction step with OC appeared. At the same time, the disappearance of the -SH signal from the MPTES was observed, indicating the formation of the blocked mercapto silane structure. Transmission electron microscopy results showed that the treated silica has a well-distributed carbon and sulfur deposition after MPTES/OC treatment.
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Carbonyl-to-Alkyne Electron Donation Effects in up to 10-nm-Long, Unimolecular Oligo(p-phenylene ethynylenes)
Small Science ( IF 0 ) Pub Date: 2021-06-18 , DOI: 10.1055/s-0041-1730899
We synthesized some of the longest unimolecular oligo(p-phenylene ethynylenes) (OPEs), which are fully substituted with electron-withdrawing ester groups. An iterative convergent/divergent (a.k.a. iterative exponential growth – IEG) strategy based on Sonogashira couplings was utilized to access these sequence-defined macromolecules with up to 16 repeating units and 32 ester substituents. The carbonyl groups of the ester substituents interact with the triple bonds of the OPEs, leading to (i) unusual, angled triple bonds with increased rotational barrier, (ii) enhanced conformational disorder, and (iii) associated broadening of the UV/Vis absorption spectrum. Our results demonstrate that fully air-stable, unimolecular OPEs with ester groups can readily be accessed with IEG chemistry, providing new macromolecular backbones with unique geometrical, conformational, and photophysical properties.
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Broadly Applicable Synthesis of Heteroarylated Dithieno[3,2-b:2′,3′-d]pyrroles for Advanced Organic Materials – Part 2: Hole-Transporting Materials for Perovskite Solar Cells
Small Science ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1055/a-1972-5978
Functionalization of heteroarylated dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) by triarylamines was elaborated to result in novel hole-transport materials (HTMs) for perovskite solar cells. The new HTMs showed promising photovoltaic performance with efficiencies exceeding 18%. A thorough investigation of the electronic and optoelectronic properties revealed that the main efficiency loss mechanisms are not related to the pristine HTM materials but to the suboptimal interface passivation and HTM doping. We provide an optimization strategy for those device fabrication factors, which could render these new materials a potential replacement of current state-of-the-art HTMs.
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Copper-Templated Formation of Dihelical Oligothiophene–Phenanthroline Assemblies
Small Science ( IF 0 ) Pub Date: 2022-09-15 , DOI: 10.1055/a-1910-9165
We report the synthesis and comprehensive characterization of a series of (oligo)thiophene-bridged (bis)phenanthroline ligands. The complexation behavior of the ditopic ligands with Cu(I) was explored by high-resolution ESI mass spectrometry, UV-vis spectroscopy, and electrochemistry. Whereas ligands, in which the phenanthrolines are bridged by smaller (oligo)thiophene units, provided mainly mononuclear complexes, quaterthiophene-based ditopic ligands show a strong tendency to undergo metal-templated self-assembly into double-stranded, dinuclear helicates.
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Chemical and Topological Control of Surfaces Using Functional Parylene Coatings
Small Science ( IF 0 ) Pub Date: 2023-05-04 , DOI: 10.1055/s-0043-1761309
Chemical vapor deposition (CVD) polymerization is a prevalent technique for fabricating conformal, defect-free, and systematically adjustable organic thin films. CVD is particularly beneficial for barrier coatings due to its ability to eliminate solvent-related environmental, health, and safety risk factors and provide a wide spectrum of post-polymerization modification strategies. This review discusses poly-p-xylylene and its functional derivatives. CVD polymerization of [2.2]paracyclophane precursors has undergone a recent renaissance due to advancements in chemical and morphological surface manipulation. This review summarizes emerging trends based on the following outline: Table of content: 1 Introduction 2 CVD Polymerization as a Sustainable Coating Technology 3 CVD Instrumentation 4 Poly-p-xylylene Coatings: Background of Polymerization Process and Functionalized Films 5 Main Applications of Poly-p-xylylenes 6 Area-Selective CVD Polymerization 7 Fabrication and Applications of Topological Structures 8 Conclusions and Outlook
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Excimers in Multichromophoric Assemblies: Boon or Bane?
Small Science ( IF 0 ) Pub Date: 2021-08-03 , DOI: 10.1055/a-1578-0960
Exciton dynamics in organic semiconductors is a subject of great significancefrom the standpoint of light emission, as well as light harvesting. Astransient excited state species, excimers are expected to play a significantrole in the dynamics and the fate of the excited state. Till recently, thediscourse on excimers in organic systems revolved around their role inaggregation-induced fluorescence quenching, or utilizing theircharacteristic red-shifted emission to report local interactions. But in thelast decade, research in the area of organic multichromophoric systems hasbrought the spotlight back on this fascinating species. This review focuseson recent developments that highlight the importance of excimers in variousprocesses involving multichromophoric systems, such as circularly polarizedemission, exciton migration, and singlet fission. The review also attemptsto address the question of whether excimers are useful or detrimental tovarious photophysical and photochemical processes of importance.Table of content:IntroductionExcimers in Multichromophoric AssembliesExcimer LuminescenceExcimers in Light HarvestingConclusions and Outlook
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Batch-Operated Condensed Droplet Polymerization to Understand the Effect of Temperature on the Size Distribution of Polymer Nanodomes
Small Science ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1055/s-0043-1761311
Size-controlled polymer nanodomes (PNDs) benefit a broad cross-section of existing and emerging technologies. Condensed droplet polymerization (CDP) is a vacuum-based synthesis technology that produces PNDs from monomer precursors in a single step. However, the effect of synthesis and processing conditions on the PND size distribution remains elusive. Towards size distribution control, we report the effect of substrate temperature, on which monomer droplets condense, on the size distribution of PNDs. We take a reductionist approach and operate the CDP under batch mode to match the conditions commonly used in condensation research. Notably, despite the rich knowledge base in dropwise condensation, the behavior of nonpolar liquids like a common monomer, i.e., 2-hydroxyethyl methacrylate (HEMA), is not well understood. We bridge that gap by demonstrating that dropwise condensation of HEMA follows a two-stage growth process. Early-stage growth is dominated by drop nucleation and growth, giving rise to relatively uniform sizes with a lognormal distribution, whereas late-stage growth is dominated by the combined effect of drop coalescence and renucleation, leading to a bimodal size distribution. This new framework for understanding the PND size distribution enables an unprecedented population of PNDs. Their controlled size distribution has the potential to enable programmable properties for emergent materials.
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Exploring Optically Fueled Dissipative Self-Assembly of a Redox-Active Perylene Diimide Scaffold
Small Science ( IF 0 ) Pub Date: 2022-11-18 , DOI: 10.1055/a-1967-8617
Dissipative self-assembly is ubiquitous in nature and underlies many complex structures and functions in natural systems. These processes are primarily enabled by the consumption of chemical fuels. However, dissipative self-assembly processes fueled by light have also been parallelly developed, known as optically fueled dissipative self-assembly. Photoswitchable molecules have been widely investigated as prototypical molecular systems for light-driven dissipative self-assembly. Elucidation of optically fueled dissipative self-assembly by a photo-responsive yet non-photoswitchable moiety however remains elusive. This contribution thus demonstrates the first ever report of an optically fueled dissipative self-assembly arising from a redox active perylene diimide scaffold (DIPFPDI). Photo-reduction of neutral DIPFPDI in a poor solvent such as DMF affords its radical anion and repeated irradiation leads to an increased concentration of radical anion, inducing the construction of an H-type aggregate. Nevertheless, dissolved molecular oxygen can efficiently deactivate the radical anions to their neutral precursors and thus the self-assembled state is no longer sustained. The signature of H-type aggregation is deduced from steady-state UV-Vis, fluorescence as well as time-resolved fluorescence spectroscopy. Theoretical insights reveal that dimerization is more feasible in the charged states because of greater delocalization of the excess charge in the charged states. We believe that these findings will infuse new energy into the field of optically fueled dissipative self-assembly of redox-active chromophores.
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[4 + 4]-Imine Cage Compounds with Nitrogen-Rich Cavities and Tetrahedral Geometry
Small Science ( IF 0 ) Pub Date: 2023-04-03 , DOI: 10.1055/a-2041-5362
Organic imine cage compounds have found a variety of different applications in several fields in materials science. To design tailor-made cages for corresponding applications, synthetic approaches to cages with tunable functionalities, sizes and shapes have to be found. Here we report a series of cages with truncated cubic shape and tetrahedral geometry possessing nitrogen-rich cavities.
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Supramolecular Tools for the Stabilisation of Blue-Phase Liquid Crystals
Small Science ( IF 0 ) Pub Date: 2022-10-26 , DOI: 10.1055/s-0042-1757971
Blue phases (BPs), a unique manifestation of chirality in the liquid crystalline state, have gained considerable attention due to the unusual combination of properties such as sub-millisecond response times to electrical fields and Bragg reflection of circularly polarised light. Initially they were regarded as promising materials for the development of the next-level display technologies. However, in recent years, they have gained increasing attention as responsive photonic materials with sensing or optoelectronics properties (photonic mirrors and filters). A major limitation so far has been their narrow temperature range in which they usually exist. The aim of the present review is to summarise the recent efforts made to stabilise BPs by employing specific non-covalent bonds and the principles of supramolecular chemistry. 1 Introduction 2 Stabilisation of Blue Phases by Supramolecular Methods 2.1 Doping Approach 2.2 Design Approach 3 Conclusions and Outlook
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